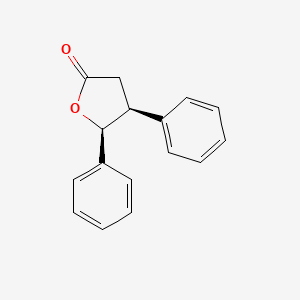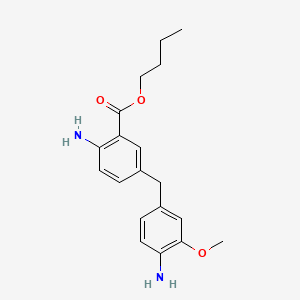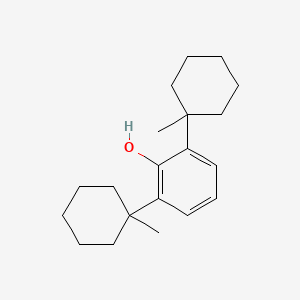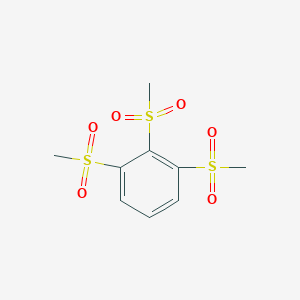
1,2,3-Tri(methanesulfonyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Tri(methanesulfonyl)benzene is an organic compound characterized by a benzene ring substituted with three methanesulfonyl groups at the 1, 2, and 3 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,3-Tri(methanesulfonyl)benzene can be synthesized through the sulfonation of benzene derivatives. One common method involves the reaction of benzene with methanesulfonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, under controlled temperature conditions . The reaction typically proceeds via electrophilic aromatic substitution, where the methanesulfonyl groups are introduced sequentially.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,3-Tri(methanesulfonyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further electrophilic substitution reactions, such as nitration and halogenation, due to the electron-withdrawing nature of the methanesulfonyl groups.
Nucleophilic Substitution: The methanesulfonyl groups can be displaced by nucleophiles under appropriate conditions, leading to the formation of substituted benzene derivatives.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents, such as potassium permanganate, can oxidize this compound to form sulfonic acids.
Reduction: Reducing agents like lithium aluminum hydride can reduce the methanesulfonyl groups to methyl groups.
Major Products Formed:
Nitration: Nitration of this compound yields nitro-substituted derivatives.
Halogenation: Halogenation results in the formation of halogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,3-Tri(methanesulfonyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Medicinal Chemistry: Researchers explore its potential as a building block for drug development and as a functional group in bioactive molecules.
Wirkmechanismus
The mechanism of action of 1,2,3-Tri(methanesulfonyl)benzene involves its ability to participate in electrophilic and nucleophilic substitution reactions. The electron-withdrawing methanesulfonyl groups enhance the reactivity of the benzene ring towards electrophiles, facilitating various substitution reactions . Additionally, the compound can form stable intermediates during these reactions, contributing to its utility in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
1,2,4-Tri(methanesulfonyl)benzene: Similar in structure but with different substitution patterns, leading to distinct reactivity and applications.
1,3,5-Tri(methanesulfonyl)benzene: Another isomer with unique properties and uses in organic synthesis.
Uniqueness: 1,2,3-Tri(methanesulfonyl)benzene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in the synthesis of specialized organic molecules and materials .
Eigenschaften
CAS-Nummer |
65516-90-7 |
|---|---|
Molekularformel |
C9H12O6S3 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
1,2,3-tris(methylsulfonyl)benzene |
InChI |
InChI=1S/C9H12O6S3/c1-16(10,11)7-5-4-6-8(17(2,12)13)9(7)18(3,14)15/h4-6H,1-3H3 |
InChI-Schlüssel |
RNZURVLOGHFPNK-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=C(C(=CC=C1)S(=O)(=O)C)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




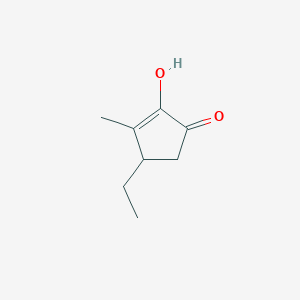
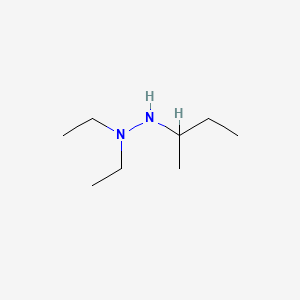
![2-Methoxy-4-(octa-1,2-dien-1-yl)hexahydro-2H-cyclopenta[b]furan-5-ol](/img/structure/B14469387.png)

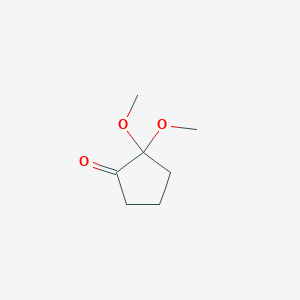
![5-ethoxy-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol](/img/structure/B14469396.png)
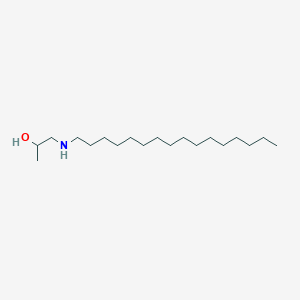
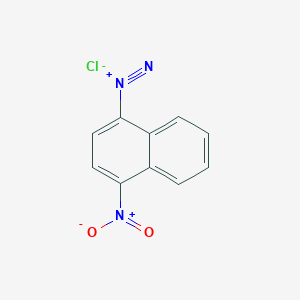
![4-[2-[5-(benzenesulfonyl)-1-ethyl-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-methyl-3-phenyl-1,2-oxazol-5-one;4-methylbenzenesulfonate](/img/structure/B14469409.png)
